molecular formula C12H16N2O3S2 B12329115 4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid

4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid

Cat. No.: B12329115
M. Wt: 300.4 g/mol
InChI Key: HSEYYGFJBLWFGD-VIFPVBQESA-N
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Description

4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid is an organic compound that features both nicotinamide and butanoic acid moieties. The presence of methylthio groups suggests potential biological activity and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of Nicotinamide Derivative: Starting with nicotinic acid, it can be converted to nicotinamide through an amidation reaction.

    Introduction of Methylthio Groups: Methylthio groups can be introduced via nucleophilic substitution reactions using methylthiol as a reagent.

    Formation of Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio groups can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur.

    Substitution: Various substitution reactions can occur, particularly at the methylthio groups or the nicotinamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, nucleophiles like thiols or amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced sulfur compounds.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of nicotinamide suggests potential interactions with NAD+/NADH-dependent enzymes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Shares the nicotinamide moiety.

    Butanoic Acid Derivatives: Similar backbone structure.

    Methylthio Compounds: Similar functional groups.

Uniqueness

4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid is unique due to the combination of nicotinamide, butanoic acid, and methylthio groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C12H16N2O3S2

Molecular Weight

300.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoic acid

InChI

InChI=1S/C12H16N2O3S2/c1-18-7-5-9(12(16)17)14-10(15)8-4-3-6-13-11(8)19-2/h3-4,6,9H,5,7H2,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

HSEYYGFJBLWFGD-VIFPVBQESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(N=CC=C1)SC

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC

Origin of Product

United States

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